molecular formula C14H15NO2 B4583987 3-methoxy-N,N-dimethyl-2-naphthamide

3-methoxy-N,N-dimethyl-2-naphthamide

Cat. No. B4583987
M. Wt: 229.27 g/mol
InChI Key: XJXJMOHVZJXFNG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves cyclometalation reactions and catalytic methods, offering insights into potential synthetic routes for 3-methoxy-N,N-dimethyl-2-naphthamide. For example, cyclometalated iridium(III) complexes have been synthesized from methoxy-substituted naphthylpyridine derivatives, highlighting the potential for complex formation and the role of methoxy groups in synthesis processes (Xu et al., 2011). Such methods could potentially be adapted for the synthesis of 3-methoxy-N,N-dimethyl-2-naphthamide, considering the importance of methoxy and naphthyl groups in its structure.

Molecular Structure Analysis

Structural analyses of similar compounds reveal the impact of methoxy groups on molecular conformation and bonding. For instance, the crystal structure of certain naphthyl derivatives demonstrates how methoxy groups influence the overall molecular architecture, including hydrogen bonding and stacking interactions (Lu et al., 2006). These insights suggest that the methoxy group in 3-methoxy-N,N-dimethyl-2-naphthamide could similarly affect its molecular structure, potentially facilitating specific intermolecular interactions.

Chemical Reactions and Properties

Research on related compounds underscores the reactivity of methoxy- and naphthyl-containing compounds in various chemical reactions. For example, the O-alkylation of 2-naphthol with dimethyl carbonate showcases the reactivity of methoxy groups in forming methoxynaphthalene derivatives (Yadav & Salunke, 2013). This indicates that the methoxy and naphthamide groups in 3-methoxy-N,N-dimethyl-2-naphthamide may participate in similar reactions, affecting its chemical properties and potential applications.

Physical Properties Analysis

While specific studies on the physical properties of 3-methoxy-N,N-dimethyl-2-naphthamide are not found, analogous compounds provide clues. For instance, the physical characteristics of methoxy-naphthyl compounds, such as solubility and crystalline structure, can be influenced by methoxy positioning and the presence of additional functional groups (Blackburn & Gerkin, 1997). These attributes suggest that the physical properties of 3-methoxy-N,N-dimethyl-2-naphthamide could be tailored through synthetic adjustments.

Chemical Properties Analysis

The chemical properties of compounds similar to 3-methoxy-N,N-dimethyl-2-naphthamide, such as reactivity and stability, are significantly influenced by their functional groups. Studies on methoxy-substituted naphthalene derivatives reveal their potential in various chemical transformations, including alkylation and carbocation formation, hinting at the versatile chemical behavior of 3-methoxy-N,N-dimethyl-2-naphthamide (Hiyama et al., 1990). These properties are crucial for understanding the compound’s reactivity and potential as a precursor in organic synthesis.

Scientific Research Applications

Catalytic Methylation in Drug Synthesis

3-methoxy-N,N-dimethyl-2-naphthamide derivatives are utilized in catalytic methylation processes. For instance, 2-methoxynaphthalene, a structurally related compound, is an important intermediate in the production of non-steroidal anti-inflammatory drugs like naproxen. Research has explored the use of dimethyl carbonate as a greener methylation agent, highlighting the environmental and safety benefits over traditional methods (G. Yadav & Jeetendra Y. Salunke, 2013).

Synthesis of Anti-inflammatory Agents

Another application involves the synthesis of 2-Bromo-6-methoxynaphthalene, a key intermediate in creating anti-inflammatory agents such as nabumetone and naproxen. This research emphasizes the shift towards using less hazardous methylating agents, underscoring the importance of safer chemical processes in pharmaceutical manufacturing (Wei-Ming Xu & Hong-Qiang He, 2010).

Coordination Chemistry for Material Science

The compound has been studied in coordination chemistry, where it interacts with diorganotin dihalides. These studies are fundamental for developing materials with specific electronic or photophysical properties. The coordination of the Schiff base to metal via the phenolic oxygen atom is a notable example, suggesting potential applications in creating complex materials and catalysts (S. Teoh et al., 1991).

Alkylation Processes in Organic Synthesis

Research on alkylation of 2-naphthol using environmentally benign reagents like dimethyl carbonate (DMC) demonstrates the compound's role in synthesizing derivatives with potential applications in fragrances, dyes, and pharmaceuticals. This work highlights the continuous search for greener chemical processes in organic synthesis (S. Kirumakki et al., 2004).

Antiproliferative and Multidrug Reversal Effects

Derivatives of naphthoquinones, structurally similar to 3-methoxy-N,N-dimethyl-2-naphthamide, have shown promising antiproliferative effects and the ability to reverse multidrug resistance in cancer research. This suggests the potential therapeutic applications of such compounds in treating cancer and overcoming drug resistance (A. Rauf et al., 2015).

properties

IUPAC Name

3-methoxy-N,N-dimethylnaphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-15(2)14(16)12-8-10-6-4-5-7-11(10)9-13(12)17-3/h4-9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJXJMOHVZJXFNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC2=CC=CC=C2C=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-N,N-dimethylnaphthalene-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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